molecular formula C14H26N2O3 B2422407 tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1823266-62-1

tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2422407
CAS No.: 1823266-62-1
M. Wt: 270.373
InChI Key: XCRIGCDOLJKCQI-UHFFFAOYSA-N
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Description

Tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1823266-62-1) is a high-purity spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group, designed for research use only. This compound features a unique spirocyclic architecture containing both oxygen and nitrogen heteroatoms, which is of significant interest in medicinal chemistry for constructing novel molecular scaffolds . The presence of the primary amine functional group makes it a versatile intermediate for further derivatization, such as amide bond formation or nucleophilic substitution reactions, enabling the synthesis of more complex target molecules. The rigid spirocyclic core is a key structural motif found in compounds investigated for various pharmacological activities. Research into similar 1-oxa-9-azaspiro[5.5]undecane derivatives has shown their potential as polar appendages in the development of agonists for biological targets like the Free Fatty Acid Receptor 1 (FFA1 or GPR40), a promising target for type 2 diabetes therapies . The Boc-protecting group ensures stability during synthetic transformations and can be readily removed under mild acidic conditions to reveal the secondary amine, providing flexibility in multi-step synthetic routes. With a published purity of 95% , this reagent is supplied with quality suitable for exploratory synthesis and lead compound optimization. This product is intended for research use only and is not intended for human, veterinary, or therapeutic applications .

Properties

IUPAC Name

tert-butyl 5-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(5-8-16)6-9-18-10-11(14)15/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRIGCDOLJKCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate with suitable amine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its spirocyclic structure is of particular interest for developing novel drugs targeting specific biological pathways.

2. Enzyme Inhibition
Research indicates that derivatives of this compound may act as inhibitors for certain enzymes, such as Src Homology Phosphatase 2 (SHP2), which is implicated in various cancers and other diseases. The inhibition of SHP2 can lead to therapeutic strategies for treating malignancies by disrupting cancer cell signaling pathways .

3. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents, especially against resistant strains of bacteria.

Materials Science Applications

1. Polymer Synthesis
tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be utilized as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing the mechanical and thermal properties of the resultant materials.

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require durable and resilient properties under environmental stressors.

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules
The unique structure of this compound provides a scaffold for synthesizing complex organic molecules through various reactions, including cycloadditions and functional group modifications.

2. Chiral Catalysis
This compound may serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study 1: SHP2 Inhibition

A study published in a peer-reviewed journal demonstrated that certain derivatives of tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane effectively inhibited SHP2 activity in vitro, leading to reduced proliferation of cancer cells in culture . This finding supports further exploration into its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites of target proteins, modulating their activity. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • 1-oxa-9-azaspiro[5.5]undecane derivatives

Uniqueness

Tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .

Biological Activity

tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with CAS number 2408645-69-0, is a compound of significant interest due to its potential biological activities, particularly as a ligand for various receptors. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C14H26N2O3C_{14}H_{26}N_{2}O_{3}, with a molecular weight of 270.37 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological profiles.

1. GABA Receptor Interaction

Research has indicated that compounds similar to tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane exhibit activity as antagonists at the gamma-aminobutyric acid type A receptor (GABAAR). These receptors are critical in mediating inhibitory neurotransmission in the central nervous system. A study demonstrated that certain derivatives can modulate GABAAR activity, influencing immune responses and potentially offering therapeutic avenues for conditions such as asthma and inflammation .

2. Immunomodulatory Effects

The modulation of GABAARs by this compound may also affect T cell responses, suggesting a role in immunomodulation. It was found that the inhibition of GABAARs could enhance T cell proliferation, which is crucial in combating infections . This highlights the dual role of such compounds in both neurological and immunological contexts.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of spirocyclic compounds. The presence of specific functional groups and structural conformations can significantly influence binding affinity and receptor selectivity. Computational docking studies have revealed insights into how structural variations affect interactions with GABAARs, aiding in the design of more potent analogs .

Research Findings

Study Findings Implications
Bavo et al. (2021)Identified GABAAR antagonistic propertiesPotential use in treating neurological disorders
Falk-Petersen et al. (2021)Demonstrated immunomodulatory effects on T cellsImplications for autoimmune disease therapies
Wilhelmsen et al. (2021)Explored structure-affinity relationshipsGuidance for future compound optimization

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to tert-butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane:

  • Asthma Model : In a murine model of asthma, antagonism of GABAARs led to increased lung inflammation mediated by T cells, suggesting that modulation of these receptors could be a strategy for managing asthma exacerbations .
  • Ischemic Stroke : Another study indicated that positive modulation of specific GABAAR subtypes could provide neuroprotective effects during ischemic events, opening avenues for stroke intervention strategies .

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